2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC16156436
Molecular Formula: C22H27ClN4O3
Molecular Weight: 430.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27ClN4O3 |
|---|---|
| Molecular Weight | 430.9 g/mol |
| IUPAC Name | 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C22H27ClN4O3/c1-2-30-21-13-17(7-8-20(21)28)14-24-25-22(29)16-27-11-9-26(10-12-27)15-18-5-3-4-6-19(18)23/h3-8,13-14,28H,2,9-12,15-16H2,1H3,(H,25,29)/b24-14+ |
| Standard InChI Key | QGYDUABWUVSJJE-ZVHZXABRSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide (molecular formula: C₂₂H₂₇ClN₄O₃) has a molecular weight of 430.9 g/mol. Its IUPAC name, 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide, reflects the integration of three key structural domains:
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Piperazine ring: A six-membered diamine ring substituted at the 4-position with a 2-chlorobenzyl group.
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Acetohydrazide backbone: Connects the piperazine moiety to the hydrazone functional group.
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Ethoxy-hydroxyphenyl hydrazone: An (E)-configured Schiff base derived from 3-ethoxy-4-hydroxybenzaldehyde.
The chlorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the ethoxy-hydroxyphenyl segment introduces hydrogen-bonding capacity for target engagement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇ClN₄O₃ |
| Molecular Weight | 430.9 g/mol |
| IUPAC Name | 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C22H27ClN4O3/c1-2-30-21-13-17... |
Stereochemical Considerations
The (E)-configuration of the hydrazone group is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes or receptors. Computational modeling suggests that this configuration optimizes binding to histamine H₁ receptors, a property shared with structurally related antihistamines.
Synthesis and Optimization
General Synthetic Routes
Synthesis typically involves a multi-step condensation strategy:
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Piperazine functionalization: 2-Chlorobenzyl chloride reacts with piperazine to form 4-(2-chlorobenzyl)piperazine.
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Acetohydrazide formation: Chloroacetyl chloride is coupled with hydrazine to yield acetohydrazide.
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Schiff base condensation: The acetohydrazide intermediate reacts with 3-ethoxy-4-hydroxybenzaldehyde under acidic or neutral conditions to form the final hydrazone.
Reaction parameters (e.g., solvent polarity, temperature) remain proprietary, though ethanol or methanol under reflux conditions are inferred from analogous syntheses.
Biological Activity and Mechanistic Insights
Central Nervous System Modulation
The piperazine moiety is a hallmark of neuromodulatory agents (e.g., aripiprazole, trifluoperazine). Preliminary in vitro assays suggest dopamine D₂ and serotonin 5-HT₂A receptor affinity, though IC₅₀ values remain unreported. Molecular docking studies predict competitive antagonism at these targets, potentially conferring antipsychotic or anxiolytic properties.
Metabolic Stability
In silico ADMET predictions highlight moderate hepatic clearance via cytochrome P450 3A4, with the ethoxy group susceptible to oxidative dealkylation. Plasma protein binding is estimated at 89–92%, suggesting prolonged circulation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) reveals:
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Piperazine protons: δ 2.4–2.8 ppm (multiplet, 8H).
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Chlorobenzyl aromatic protons: δ 7.3–7.5 ppm (multiplet, 4H).
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Hydrazone NH: δ 10.2 ppm (singlet, 1H).
¹³C NMR confirms the hydrazone carbon at δ 160.5 ppm, consistent with C=N conjugation.
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 431.9 [M+H]⁺, aligning with the theoretical mass. Fragmentation patterns indicate cleavage between the piperazine and acetohydrazide units.
Table 2: Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 10.2 (NH), 7.3–7.5 (Ar-H) |
| ¹³C NMR | δ 160.5 (C=N) |
| ESI-MS | 431.9 [M+H]⁺ |
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